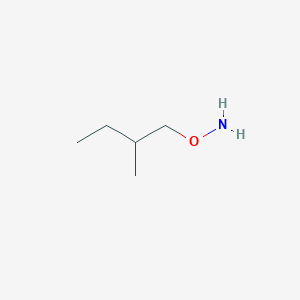

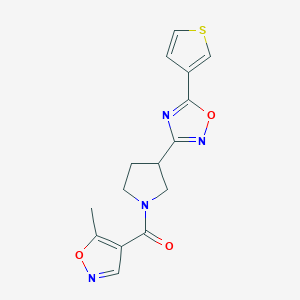

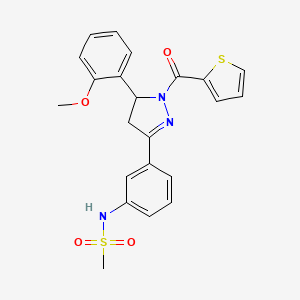

![molecular formula C14H12N2O6S B2366666 methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477579-02-5](/img/structure/B2366666.png)

methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiophene derivatives are used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the significant synthetic methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of thiophene derivatives can vary based on the substituents attached to the thiophene ring.Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction, producing 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Aplicaciones Científicas De Investigación

Synthesis of Carbonyl-Containing Nitrofurans

Scientific Field

The research is in the field of Organic Chemistry , specifically focusing on the synthesis of carbonyl-containing nitrofurans .

Summary of the Application

Carbonyl-containing nitrofurans are used in the synthesis of biologically active substances . The main approaches to the preparation of these compounds involve the introduction of a nitro group into the carbonyl-containing furan ring, the formation of a carbonyl, carboxyl, or alkoxycarbonyl group in a furan that already contains a nitro group, as well as the formation of an aromatic furan ring in carbonyl-containing dihydronitrofurans .

Methods of Application or Experimental Procedures

The synthesis of carbonyl-containing nitrofurans involves various reactions such as nitration, oxidation, and esterification of the corresponding furan derivatives . For instance, 5-nitrofuran-2-carbaldehyde was obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . Methyl 5-nitrofuran-2-carboxylate was obtained from nitrofurfural by oxidative esterification in methanol in the presence of a gold nanocluster and sodium carbonate .

Results or Outcomes

The synthesis of carbonyl-containing nitrofurans has been successful with good yields. For example, 5-nitrofuran-2-carbaldehyde was obtained in a 60% yield . Methyl 5-nitrofuran-2-carboxylate was obtained in a 98% yield using a gold nanocluster and sodium carbonate, or in an 88% yield using a catalytic system of copper carbide and cobalt nitride on porous carbon (CuC 4 /CoN 4 @HC) and potassium carbonate .

Application in Organic Semiconductors

Scientific Field

This application falls under the field of Material Science .

Summary of the Application

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .

Methods of Application or Experimental Procedures

The application involves the use of thiophene-based molecules in the fabrication of organic semiconductors .

Results or Outcomes

The use of thiophene-based molecules has led to significant advancements in the field of organic semiconductors .

Application in Organic Light-Emitting Diodes (OLEDs)

Scientific Field

This application is in the field of Electronics .

Summary of the Application

Thiophene-based molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .

Methods of Application or Experimental Procedures

The application involves the use of thiophene-based molecules in the fabrication of OLEDs .

Results or Outcomes

The use of thiophene-based molecules has led to significant advancements in the field of OLEDs .

Direcciones Futuras

Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis of new thiophene derivatives and their potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

methyl 2-[(5-nitrofuran-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c1-21-14(18)11-7-3-2-4-9(7)23-13(11)15-12(17)8-5-6-10(22-8)16(19)20/h5-6H,2-4H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKCGVZTDKZYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

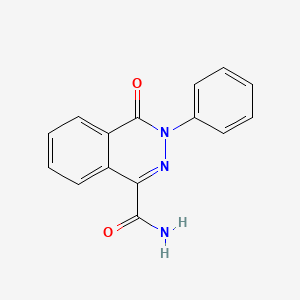

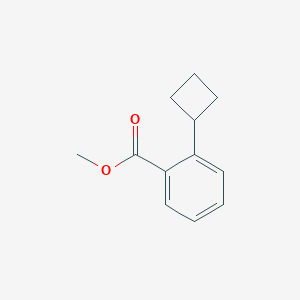

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)

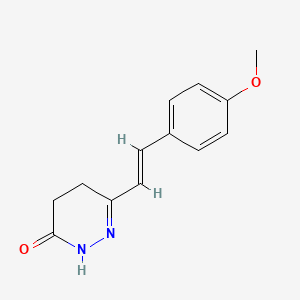

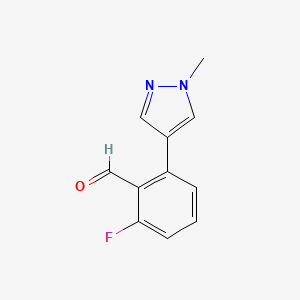

![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)

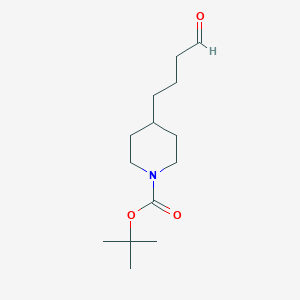

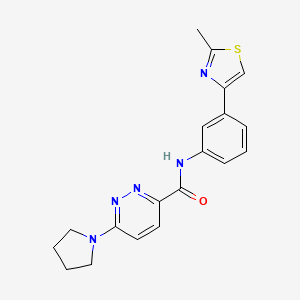

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)

![N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride](/img/structure/B2366604.png)